Cas no 2248269-70-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-4-(2-methylpropyl)phenylacetate)
Il composto 1,3-dioxo-2,3-diidro-1H-isoindol-2-il 2-4-(2-metilpropil)fenilacetato è un estere complesso derivato dall'acido ftalico e dall'acido arilacetico. La sua struttura combina un gruppo isoindolinedione con una catena fenilacetica sostituita da un gruppo isobutilico, conferendo proprietà chimiche distintive. Questo derivato mostra potenziale come intermedio versatile nella sintesi organica, particolarmente utile per la funzionalizzazione di molecole target grazie alla sua reattività controllata. La presenza del gruppo ftalimido offre stabilità idrolitica, mentre la porzione arilacetatica facilita l'interazione con sistemi biologici, rendendolo interessante per applicazioni farmacologiche come prototipo di profarmaco. La sua architettura molecolare bilancia idrofobicità e solubilità, ottimizzando la biodisponibilità in modelli preclinici.
2248269-70-5 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-4-(2-methylpropyl)phenylacetate
Numero CAS:2248269-70-5
MF:C20H19NO4
MW:337.369165658951
CID:5605186
PubChem ID:165726791
Update Time:2025-10-28
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-4-(2-methylpropyl)phenylacetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2248269-70-5
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(2-methylpropyl)phenyl]acetate
- EN300-6517441
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-4-(2-methylpropyl)phenylacetate
-
- Inchi: 1S/C20H19NO4/c1-13(2)11-14-7-9-15(10-8-14)12-18(22)25-21-19(23)16-5-3-4-6-17(16)20(21)24/h3-10,13H,11-12H2,1-2H3
- Chiave InChI: RSNHPWAOJYHTLD-UHFFFAOYSA-N
- Sorrisi: O(C(CC1C=CC(=CC=1)CC(C)C)=O)N1C(C2C=CC=CC=2C1=O)=O
Proprietà calcolate
- Massa esatta: 337.13140809g/mol
- Massa monoisotopica: 337.13140809g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 25
- Conta legami ruotabili: 6
- Complessità: 498
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.2
- Superficie polare topologica: 63.7Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-4-(2-methylpropyl)phenylacetate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6517441-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(2-methylpropyl)phenyl]acetate |
2248269-70-5 | 0.05g |
$216.0 | 2023-08-31 | ||
| Enamine | EN300-6517441-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(2-methylpropyl)phenyl]acetate |
2248269-70-5 | 0.1g |
$226.0 | 2023-08-31 | ||
| Enamine | EN300-6517441-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(2-methylpropyl)phenyl]acetate |
2248269-70-5 | 0.25g |
$235.0 | 2023-08-31 | ||
| Enamine | EN300-6517441-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(2-methylpropyl)phenyl]acetate |
2248269-70-5 | 0.5g |
$246.0 | 2023-08-31 | ||
| Enamine | EN300-6517441-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(2-methylpropyl)phenyl]acetate |
2248269-70-5 | 1g |
$256.0 | 2023-05-31 | ||
| Enamine | EN300-6517441-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(2-methylpropyl)phenyl]acetate |
2248269-70-5 | 2.5g |
$503.0 | 2023-08-31 | ||
| Enamine | EN300-6517441-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(2-methylpropyl)phenyl]acetate |
2248269-70-5 | 5g |
$743.0 | 2023-05-31 | ||
| Enamine | EN300-6517441-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(2-methylpropyl)phenyl]acetate |
2248269-70-5 | 10g |
$1101.0 | 2023-05-31 | ||
| Enamine | EN300-6517441-1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(2-methylpropyl)phenyl]acetate |
2248269-70-5 | 1g |
$256.0 | 2023-08-31 | ||
| Enamine | EN300-6517441-5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(2-methylpropyl)phenyl]acetate |
2248269-70-5 | 5g |
$743.0 | 2023-08-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-4-(2-methylpropyl)phenylacetate Letteratura correlata
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
2248269-70-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-4-(2-methylpropyl)phenylacetate) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso